Sulfamethizole Sulfamethizole Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfamethizole, also known as thiosulfil or rufol, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfamethizole is a drug which is used for the treatment of urinary tract infection. Sulfamethizole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfamethizole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfamethizole is primarily located in the membrane (predicted from logP).
Sulfamethizole is a white powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 144-82-1
VCID: VC0544119
InChI: InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
SMILES: CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C9H12N4O2S2
Molecular Weight: 270.3 g/mol

Sulfamethizole

CAS No.: 144-82-1

Inhibitors

VCID: VC0544119

Molecular Formula: C9H12N4O2S2

Molecular Weight: 270.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sulfamethizole - 144-82-1

CAS No. 144-82-1
Product Name Sulfamethizole
Molecular Formula C9H12N4O2S2
Molecular Weight 270.3 g/mol
IUPAC Name 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
Standard InChIKey INGOQUUMYPMAKT-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Colorform Crystals from water
Colorless crystal
Melting Point 406 °F (NTP, 1992)
208 °C
208.0 °C
210 °C
208°C
Physical Description Sulfamethizole is a white powder. (NTP, 1992)
Solid
Description Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfamethizole, also known as thiosulfil or rufol, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfamethizole is a drug which is used for the treatment of urinary tract infection. Sulfamethizole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfamethizole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfamethizole is primarily located in the membrane (predicted from logP).
Sulfamethizole is a white powder. (NTP, 1992)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992)
1050 mg/L (at 37 °C)
1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene
Slightly soluble in hot water
In water, 105 mg/L at 37 °C
6.11e-01 g/L
>40.5 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms FNA, Sulfamethizol
Rufol
Sulfamethizol FNA
Sulfamethizole
Sulphamethizole
Thiosulfil
Vapor Pressure 2.06X10-9 mm Hg at 25 °C (est)
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8: Gonzalez LA, Hill HR. Advantages and disadvantages of antimicrobial prophylaxis in chronic granulomatous disease of childhood. Pediatr Infect Dis J. 1988 Feb;7(2):83-5. Review. PubMed PMID: 3278293.
9: Mishina T, Watanabe H, Kobayashi T, Maegawa M, Nakao M, Nakagawa S. Absorption of anticancer drugs through bladder epithelium. Urology. 1986 Feb;27(2):148-57. Review. PubMed PMID: 3511595.
10: Farrar WE. Antibiotic resistance in developing countries. J Infect Dis. 1985 Dec;152(6):1103-6. Review. PubMed PMID: 3905978.
11: Hekster CA, Vree TB. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiot Chemother (1971). 1982;31:22-118. Review. PubMed PMID: 7036849.
12: Kutt H, Penry JK. Usefulness of blood levels of antiepileptic drugs. Arch Neurol. 1974 Nov;31(5):283-8. Review. PubMed PMID: 4138035.
PubChem Compound 5328
Last Modified Nov 11 2021
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